1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol

Catalog No.
S1482633
CAS No.
2190-15-0
M.F
C55H98O6
M. Wt
855.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol

CAS Number

2190-15-0

Product Name

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol

IUPAC Name

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C55H98O6

Molecular Weight

855.4 g/mol

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26-

InChI Key

LXAWUIOWWNQCQA-YBQWMRSQSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

PLL, Seasame Oil Related Compound B USP

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

1,2-Dilinoleoyl-3-palmitin, also known as 1,2-Dilinoleoyl-3-rac-glycerol (DGDG 18:2(9,12)/18:2(9,12)/16:0) or TG(18:2/18:2/16:0), is a triglyceride molecule composed of three fatty acids: two linoleic acids (18:2(9,12)) and one palmitic acid (16:0). It is found in various natural sources, including sesame oil, soybean oil, and milk fat [, ].

Potential health effects

Studies have investigated the potential health effects of 1,2-Dilinoleoyl-3-palmitin, with some focusing on its anti-inflammatory properties. For instance, a study published in the journal "Biochemistry and Biophysics Reports" found that 1,2-Dilinoleoyl-3-palmitin treatment suppressed the production of inflammatory mediators in macrophages, suggesting its potential role in managing inflammation-related conditions []. However, more research is needed to confirm these findings and understand the mechanisms behind its observed effects.

Other research applications

Beyond its potential health benefits, 1,2-Dilinoleoyl-3-palmitin is also used in various scientific research applications, including:

  • As a standard molecule: Due to its well-defined structure and commercially available nature, 1,2-Dilinoleoyl-3-palmitin serves as a reference standard in studies investigating triglyceride metabolism and related pathways [, ].
  • In studies of lipid-protein interactions: Researchers use 1,2-Dilinoleoyl-3-palmitin to study how lipids interact with proteins, which can provide insights into various biological processes, including membrane function and lipoprotein assembly [].

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol is a triacylglycerol composed of two linoleic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position. Its chemical formula is C₅₅H₉₈O₆, and it has a molecular weight of approximately 870.2 g/mol. This compound is classified under lipids and is primarily used in biochemical research due to its structural properties and biological significance .

The specific mechanism by which 1,2-DLNP reduces scald development in apples is not fully understood. Some hypotheses suggest it might act as a physical barrier on the fruit surface or influence metabolic processes related to scald formation []. Further research is needed to elucidate the exact mechanism.

The reactions involving 1,2-dilinoleoyl-3-palmitoyl-rac-glycerol typically include hydrolysis, transesterification, and oxidation. Hydrolysis can occur in the presence of lipases, breaking down the triacylglycerol into free fatty acids and glycerol. Transesterification reactions can be utilized to modify the glycerol backbone or to produce biodiesel through the reaction with alcohols. Oxidative degradation may also occur, especially in the presence of reactive oxygen species, leading to the formation of various oxidative products that can impact cellular functions .

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol exhibits significant biological activity, particularly in cell signaling and membrane dynamics. It has been shown to influence lipid metabolism and may play a role in inflammation and metabolic disorders. The presence of linoleic acid contributes to its potential anti-inflammatory properties, while palmitic acid may affect membrane fluidity and stability. Studies suggest that this compound can modulate cellular responses through its interactions with membrane proteins and receptors .

The synthesis of 1,2-dilinoleoyl-3-palmitoyl-rac-glycerol can be achieved through several methods:

  • Chemical Synthesis: This involves the esterification of glycerol with linoleic and palmitic acids under controlled conditions, often using acid catalysts.
  • Enzymatic Synthesis: Lipases can be employed to catalyze the reaction between glycerol and fatty acids, offering higher specificity and milder reaction conditions.
  • Biotechnological Approaches: Microbial fermentation processes can also be utilized to produce this compound using genetically modified organisms capable of synthesizing specific fatty acids .

1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol finds applications in various fields:

  • Pharmaceuticals: It is used as a model compound in drug delivery systems due to its lipid properties.
  • Nutraceuticals: The compound is explored for its potential health benefits related to cardiovascular health and inflammation.
  • Cosmetics: Its emollient properties make it suitable for use in skin care formulations.
  • Research: It serves as a valuable reagent in studies related to lipid metabolism and cell biology .

Several compounds share structural similarities with 1,2-dilinoleoyl-3-palmitoyl-rac-glycerol. Here are some notable comparisons:

Compound NameStructure DescriptionUnique Features
1,2-Dioleoyl-3-palmitoyl-rac-glycerolContains oleic acid instead of linoleic acidLess polyunsaturated than 1,2-dilinoleoyl-3-palmitoyl-rac-glycerol
1,2-Dilinoleoyl-3-stearoyl-rac-glycerolContains stearic acid at the sn-3 positionHigher melting point due to saturated fatty acid
1,2-Linoleoyl-3-linolenoyl-rac-glycerolContains linolenic acid instead of palmitic acidMore polyunsaturated than 1,2-dilinoleoyl-3-palmitoyl-rac-glycerol
1,2-Dipalmitoyl-3-linoleoyl-rac-glycerolContains two palmitic acids at sn-1 and sn-2 positionsMore saturated compared to 1,2-dilinoleoyl-3-palmitoyl-rac-glycerol

These comparisons highlight the uniqueness of 1,2-dilinoleoyl-3-palmitoyl-rac-glycerol due to its specific combination of fatty acids which influences its biological activity and applications significantly.

XLogP3

20.9

Hydrogen Bond Acceptor Count

6

Exact Mass

854.73634084 g/mol

Monoisotopic Mass

854.73634084 g/mol

Heavy Atom Count

61

UNII

2Y321C08RH

Dates

Modify: 2024-04-14

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